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Compound of Interest

Compound Name: 4-ACETYL-7-AZAINDOLE

Cat. No.: B1526744 Get Quote

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal

chemistry, recognized as a "privileged structure" for its frequent appearance in biologically

active compounds.[1][2] Its structural similarity to purines and indoles allows it to function as a

bioisostere, effectively mimicking these endogenous molecules to interact with a wide array of

biological targets.[3][4] A key feature of the 7-azaindole core is its ability to act as both a

hydrogen bond donor (via the pyrrole N-H) and acceptor (via the pyridine N7), enabling a

powerful bidentate binding interaction with the hinge region of many protein kinases.[5] This

property has cemented its role in the development of numerous kinase inhibitors, including the

FDA-approved B-Raf inhibitor, vemurafenib.[5]

This guide focuses on a specific, strategically functionalized derivative: 4-acetyl-7-azaindole.

The introduction of an acetyl group at the C4 position of the pyridine ring offers a unique handle

for synthetic elaboration and modulates the electronic properties of the core structure. For

researchers and drug development professionals, understanding the chemical properties,

structure, and synthetic accessibility of 4-acetyl-7-azaindole is critical for leveraging its

potential in designing next-generation therapeutics.

Chemical Structure and Physicochemical Properties
4-Acetyl-7-azaindole is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine bicyclic

system with an acetyl substituent at the 4-position. The presence of the electron-withdrawing

acetyl group and the pyridine nitrogen significantly influences the molecule's reactivity and

physical properties.
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4-Acetyl-7-azaindole Structure
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Caption: Chemical structure of 4-acetyl-7-azaindole.

The structure consists of a fused five-membered pyrrole ring and a six-membered pyridine ring.

The acetyl group is attached to the carbon atom adjacent to the bridgehead carbon on the

pyridine ring.

Table 1: Physicochemical Properties of 4-Acetyl-7-azaindole

Property Value Source

CAS Number 915415-16-6

Molecular Formula C₉H₈N₂O

InChI Key
LREYCLZAMNJBSI-

UHFFFAOYSA-N

Physical Form
Pale-yellow to Yellow-brown

Solid

Purity
≥97% (typical commercial

grade)

Storage Temp. Room Temperature

Spectroscopic Profile (Predicted)
Detailed experimental spectra for 4-acetyl-7-azaindole are not widely published. However, a

robust spectroscopic profile can be predicted based on the known spectra of the 7-azaindole

parent and the influence of an acetyl substituent on aromatic systems.[6]
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Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Assignment Rationale

~11.0 - 12.0 br s N1-H

The pyrrole N-H

proton is acidic and

often broad.

~8.4 - 8.6 d H-6

The proton ortho to

the pyridine nitrogen

(N7) is significantly

deshielded.

~7.8 - 8.0 d H-5

Coupled to H-6.

Deshielded by the

adjacent acetyl group.

~7.6 - 7.8 d H-2

Pyrrole proton

adjacent to the

nitrogen.

~6.8 - 7.0 d H-3
Pyrrole proton

coupled to H-2.

~2.8 s -COCH₃

The methyl protons of

the acetyl group

typically appear as a

sharp singlet.

¹³C NMR Spectroscopy: Key predicted signals include the carbonyl carbon (~195-200 ppm),

carbons of the pyridine ring (~120-150 ppm), and carbons of the pyrrole ring (~100-130 ppm).

Infrared (IR) Spectroscopy:

N-H Stretch: A broad peak is expected around 3100-3300 cm⁻¹.

C=O Stretch: A strong, sharp absorption characteristic of the ketone carbonyl is predicted in

the range of 1670-1690 cm⁻¹.
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C=C / C=N Stretches: Multiple peaks in the 1400-1600 cm⁻¹ region corresponding to the

aromatic rings.

Synthesis of 4-Acetyl-7-azaindole
Direct Friedel-Crafts acylation of 7-azaindole typically occurs at the electron-rich C3 position of

the pyrrole ring. Therefore, synthesis of the 4-acetyl isomer requires a more nuanced strategy,

often involving the pre-functionalization of the pyridine ring.[7][8] A robust method involves

activating the 4-position via N-oxidation, followed by halogenation and a subsequent coupling

or conversion reaction.[9]

Caption: Synthetic workflow for 4-acetyl-7-azaindole.

Experimental Protocol: Synthesis via 4-Chloro-7-
azaindole
This protocol is a representative methodology based on established procedures for the

functionalization of 7-azaindoles.[1][9]

Step 1: Synthesis of 7-Azaindole N-Oxide

Reagents & Setup: Dissolve 7-azaindole (1.0 eq) in glacial acetic acid in a round-bottom

flask equipped with a magnetic stirrer and a reflux condenser.

Oxidation: Slowly add hydrogen peroxide (30% aq. solution, ~1.5 eq) to the stirring solution.

The addition should be controlled to manage the exothermic reaction.

Reaction: Heat the mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Causality: Acetic acid acts as both a solvent and a catalyst. The N-oxide intermediate is

crucial as it withdraws electron density from the C4 position, making it electrophilic and

prone to substitution.

Workup: After completion, cool the reaction mixture and carefully neutralize with a saturated

solution of sodium bicarbonate. The product will precipitate. Filter the solid, wash with cold

water, and dry under vacuum.
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Step 2: Synthesis of 4-Chloro-7-azaindole

Reagents & Setup: Place the dried 7-azaindole N-oxide (1.0 eq) in a flask under an inert

atmosphere (e.g., nitrogen or argon). Add phosphorus oxychloride (POCl₃, ~5-10 eq) as both

the reagent and solvent.

Chlorination: Heat the mixture to reflux (around 100-110°C) for 2-4 hours. Monitor by TLC

until the starting material is consumed.

Causality: POCl₃ is a powerful chlorinating and dehydrating agent. It reacts with the N-

oxide to introduce a chlorine atom at the C4 position.

Workup: Cool the reaction mixture and very slowly quench it by pouring it onto crushed ice.

This step is highly exothermic and must be done with extreme caution in a fume hood.

Neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) until the product

precipitates.

Purification: Extract the product with an organic solvent (e.g., ethyl acetate or

dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel.

Step 3: Synthesis of 4-Acetyl-7-azaindole

Reagents & Setup: To a solution of 4-chloro-7-azaindole (1.0 eq) in a suitable solvent (e.g.,

toluene or dioxane), add tributyl(1-ethoxyvinyl)tin (a Stille coupling partner, ~1.2 eq), and a

palladium catalyst such as Pd(PPh₃)₄ (~0.05 eq).

Coupling Reaction: Degas the mixture and heat to reflux under an inert atmosphere for 8-12

hours.

Causality: The palladium catalyst facilitates the Stille cross-coupling between the C4-Cl

bond and the organotin reagent. The 1-ethoxyvinyl group serves as a masked acetyl

group.

Hydrolysis: After the coupling is complete, cool the reaction and treat with aqueous acid

(e.g., 1M HCl). Stir for 1-2 hours to hydrolyze the enol ether to the ketone.
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Purification: Neutralize the mixture, extract with an organic solvent, and purify the final

product by column chromatography to yield 4-acetyl-7-azaindole.

Applications in Research and Drug Development
The 7-azaindole scaffold is a privileged fragment for kinase inhibition, and 4-acetyl-7-
azaindole serves as a highly valuable building block in this context.[4][5]
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Caption: Bidentate hydrogen bonding of the 7-azaindole core.

Kinase Inhibitor Synthesis: The acetyl group at the C4 position can serve multiple roles. It

can be a key pharmacophoric element, forming specific interactions within a kinase active

site. Alternatively, it can be a synthetic handle for further elaboration, for example, through

reduction to an alcohol, conversion to an oxime, or use in aldol-type condensations to build

more complex side chains.[10]
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Fragment-Based Drug Discovery (FBDD): 4-Acetyl-7-azaindole is an ideal fragment for

FBDD screening campaigns. Its modest complexity and molecular weight fit the "rule of

three," while the acetyl group provides a clear vector for chemical growth and optimization

once a binding hit is identified.[11]

Modulation of Physicochemical Properties: Compared to the unsubstituted parent, the acetyl

group increases polarity and can influence solubility and cell permeability. This allows for

fine-tuning of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of

lead compounds.[4]

Antiviral and Antimicrobial Research: Substituted azaindoles have shown a broad range of

biological activities beyond oncology, including potential as antiviral and antimicrobial agents.

[10][12] The 4-acetyl derivative provides a novel scaffold for exploring these therapeutic

areas.

Conclusion
4-Acetyl-7-azaindole is a strategically important heterocyclic compound that combines the

privileged 7-azaindole core with a versatile acetyl functional group. Its synthesis, while requiring

a multi-step approach to achieve the correct regiochemistry, is accessible through established

organometallic and heterocyclic chemistry principles. For scientists in drug discovery, this

molecule represents a valuable building block for constructing sophisticated kinase inhibitors

and other potential therapeutics, offering multiple avenues for synthetic elaboration and

property modulation. A thorough understanding of its chemical properties and reactivity is

essential for unlocking its full potential in the development of novel medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical
Communications (RSC Publishing) [pubs.rsc.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1526744?utm_src=pdf-body
https://pdf.benchchem.com/1611/Application_Notes_and_Protocols_The_Strategic_Use_of_1_Acetyl_7_azaindole_in_Fragment_Based_Drug_Discovery.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271083/
https://www.chemicalbook.com/article/4-bromo-7-azaindole-properties-applications-and-safety.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC10238281/
https://www.benchchem.com/product/b1526744?utm_src=pdf-body
https://www.benchchem.com/product/b1526744?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc04264a
https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc04264a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]

6. pdf.benchchem.com [pdf.benchchem.com]

7. researchgate.net [researchgate.net]

8. eurekaselect.com [eurekaselect.com]

9. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents
[patents.google.com]

10. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook
[chemicalbook.com]

11. pdf.benchchem.com [pdf.benchchem.com]

12. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-
CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: The Significance of the 7-Azaindole
Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1526744#4-acetyl-7-azaindole-chemical-properties-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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